N-Hydroxycyclohexanecarboximidamide

説明

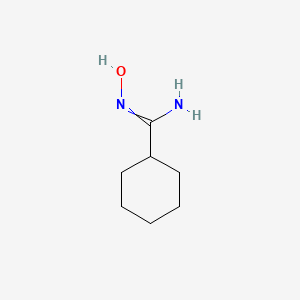

Structure

2D Structure

特性

CAS番号 |

633313-98-1 |

|---|---|

分子式 |

C7H14N2O |

分子量 |

142.20 g/mol |

IUPAC名 |

N'-hydroxycyclohexanecarboximidamide |

InChI |

InChI=1S/C7H14N2O/c8-7(9-10)6-4-2-1-3-5-6/h6,10H,1-5H2,(H2,8,9) |

InChIキー |

BJIYJPYMLUBLJP-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(=NO)N |

異性体SMILES |

C1CCC(CC1)/C(=N/O)/N |

正規SMILES |

C1CCC(CC1)C(=NO)N |

製品の起源 |

United States |

Iii. Reaction Mechanisms and Reactivity Profiles of N Hydroxycyclohexanecarboximidamide

Fundamental Reaction Pathways and Mechanistic Investigations

The core of N-Hydroxycyclohexanecarboximidamide's reactivity lies in the ambident nucleophilic character of the hydroxyimidamide group and the electrophilicity of the central carbon atom. These inherent properties open up several reaction pathways.

The N-hydroxyimidamide functional group contains two nucleophilic centers: the nitrogen atom of the amino group and the oxygen atom of the hydroxylamino group. The lone pair of electrons on these atoms can initiate attacks on various electrophiles. The nucleophilicity of these centers can be influenced by the reaction conditions, such as pH and the nature of the solvent.

The nitrogen atom, being generally more nucleophilic, can react with electrophiles such as acyl chlorides or anhydrides to form N-acylated derivatives. The oxygen atom can also act as a nucleophile, particularly when deprotonated, leading to O-alkylated or O-acylated products. The relative reactivity of the nitrogen and oxygen atoms is a subject of ongoing study and is believed to be influenced by steric and electronic factors of the reacting partners.

While the hydroxyimidamide moiety is primarily nucleophilic, the central carbon atom of the imidamide group is electrophilic. This electrophilicity arises from the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Nucleophiles can attack this carbon atom, leading to addition-elimination reactions. For instance, under certain conditions, water or other nucleophiles can add to the C=N double bond, followed by the elimination of ammonia (B1221849) or hydroxylamine (B1172632), although such reactions are less common under standard conditions.

This compound is a valuable precursor for the synthesis of various five- and six-membered heterocyclic systems. These intramolecular cyclization reactions are often promoted by the presence of a suitable electrophilic reagent that reacts with one of the nucleophilic centers of the hydroxyimidamide group, followed by an intramolecular attack from the other nucleophilic center.

For example, reaction with 1,3-dielectrophiles can lead to the formation of six-membered heterocyclic rings. Similarly, reaction with 1,2-dielectrophiles can yield five-membered rings. The specific heterocyclic system formed depends on the nature of the cyclizing agent and the reaction conditions. These cyclization reactions are of great importance in medicinal chemistry for the generation of novel scaffolds with potential biological activity.

Kinetic and Thermodynamic Studies of Key Transformations

The reactivity of this compound is not only governed by the inherent electronic properties of the functional group but also by the kinetic and thermodynamic parameters of the reactions it undergoes.

In the formation of derivatives of this compound, such as acylated or alkylated products, the rate-determining step is typically the initial nucleophilic attack of the hydroxyimidamide moiety on the electrophile. The rate of this step is influenced by several factors, including the concentration of the reactants, the temperature, and the polarity of the solvent. For instance, in the acylation of N-hydroxyamidines, the formation of the tetrahedral intermediate following the nucleophilic attack is often the slowest step in the reaction sequence.

Kinetic studies on related N-hydroxysuccinimide esters have provided insights into the aminolysis reactions, which can be analogous to the reactions of N-hydroxyamidines. Such studies help in understanding the factors that control the rate of N-C bond formation.

This compound can exist in different tautomeric forms, with the most significant being the amide oxime and the imino hydroxylamine forms. Theoretical studies on N-hydroxy amidines have shown that the amide oxime tautomer is generally more stable than the imino hydroxylamine tautomer. nih.govresearchgate.net

The energy difference between these two tautomers is relatively small, typically in the range of 4-10 kcal/mol. nih.govresearchgate.net However, the energy barrier for the interconversion between these tautomers at room temperature is quite high (33-71 kcal/mol), making their spontaneous interconversion difficult. nih.govresearchgate.net This high barrier suggests that once a particular tautomer is formed, it is likely to be kinetically stable under normal conditions.

The presence of a solvent, particularly water, can significantly lower the activation barrier for tautomerization through a solvent-assisted proton transfer mechanism. nih.govresearchgate.net The computed activation barrier for water-assisted tautomerism is in the range of 9-20 kcal/mol, which is substantially lower than that of the uncatalyzed process. nih.govresearchgate.net This indicates that the tautomeric equilibrium can be more readily established in protic solvents.

Table 1: Calculated Thermodynamic and Kinetic Data for Tautomerism in General N-Hydroxy Amidines

| Parameter | Uncatalyzed Tautomerism | Water-Assisted Tautomerism |

| Energy Difference (Amide Oxime vs. Imino Hydroxylamine) | 4-10 kcal/mol | - |

| Activation Energy Barrier | 33-71 kcal/mol | 9-20 kcal/mol |

Data adapted from theoretical studies on N-hydroxy amidines. nih.govresearchgate.net

This equilibrium between tautomers can have a profound impact on the reactivity of this compound, as each tautomer will exhibit a different reactivity profile. For instance, the imino hydroxylamine tautomer may show different nucleophilic and electrophilic characteristics compared to the more stable amide oxime form.

Role of Catalysis in Modulating Reactivity

Catalysis plays a crucial role in chemical synthesis by providing alternative reaction pathways with lower activation energies, thus increasing reaction rates and often influencing selectivity. For a molecule like this compound, with its nucleophilic and potentially acidic/basic centers, catalytic conditions would be expected to significantly modulate its reactivity.

In the presence of an acid catalyst, the this compound molecule is expected to undergo protonation. The most likely sites for protonation are the nitrogen atoms of the imidamide functional group and the oxygen of the hydroxyl group.

Protonation of the imine nitrogen would activate the carbon atom of the C=N double bond towards nucleophilic attack. A common acid-catalyzed reaction for related compounds is hydrolysis. In a hypothetical acid-catalyzed hydrolysis of this compound, a water molecule would act as the nucleophile, leading to the formation of cyclohexanecarboxamide (B73365) and hydroxylamine. The general mechanism for acid-catalyzed hydrolysis of related functionalities, such as esters or imines, involves protonation of an electronegative atom to enhance the electrophilicity of the carbonyl or iminyl carbon, followed by nucleophilic attack, proton transfer, and elimination of a leaving group. libretexts.orgchemguide.co.uk

However, specific studies detailing the kinetics, intermediates, and product distribution for the acid-catalyzed reactions of this compound are not documented in the searched scientific literature.

Under basic conditions, the N-hydroxy group of this compound is the most probable site for deprotonation, forming an alkoxide-like anion. This would increase the nucleophilicity of the oxygen atom.

Base-catalyzed reactions could potentially involve rearrangements or condensation reactions. For instance, the resulting anion might participate in intramolecular or intermolecular nucleophilic attacks, depending on the reaction conditions and the presence of other electrophiles. Base-catalyzed hydrolysis of the imidamide functionality is also a theoretical possibility, which would proceed through the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the C=N bond. This mechanism is common for the hydrolysis of nitriles and amides. chemistrysteps.com

Despite these possibilities, no specific experimental studies or established reaction mechanisms for the base-catalyzed transformations of this compound have been found.

Transition metal catalysis opens a vast array of potential transformations for organic molecules. For this compound, the lone pairs on the nitrogen and oxygen atoms could serve as coordination sites for metal catalysts.

Metal complexes are known to catalyze a variety of reactions, including cross-coupling, oxidation, and reduction. For example, related N-hydroxy compounds can be involved in metal-catalyzed C-H activation or serve as directing groups in organic synthesis. The interaction with a metal center could facilitate transformations such as the formation of new carbon-carbon or carbon-heteroatom bonds. khanacademy.orgnih.gov Research on related N-heterocyclic carbenes (NHCs) has shown their utility in a wide range of metal-catalyzed reactions, highlighting the potential for complex reactivity. nih.gov

Iv. Derivatization Strategies and Synthesis of Functional Analogues

Construction of 1,2,4-Oxadiazole (B8745197) and Related Heterocycles

The synthesis of 1,2,4-oxadiazoles from N-hydroxyamidoxime precursors is a robust and widely utilized transformation in medicinal chemistry. This heterocycle is considered a bioisostere of amide and ester functionalities, offering advantages in terms of metabolic stability and cell permeability.

A primary and efficient method for constructing the 1,2,4-oxadiazole ring involves the condensation of N-Hydroxycyclohexanecarboximidamide with a carboxylic acid or its activated derivatives, such as acyl chlorides and anhydrides. nih.gov The general pathway proceeds through an initial O-acylation of the N-hydroxy group to form an O-acylamidoxime intermediate. nih.govresearchgate.net This intermediate can be isolated or generated in situ, and subsequent cyclodehydration, often promoted by heat or base, yields the 3,5-disubstituted 1,2,4-oxadiazole. In this arrangement, the cyclohexyl group from the parent amidoxime (B1450833) resides at the C3 position of the oxadiazole ring, while the substituent from the carboxylic acid is found at the C5 position.

A variety of coupling agents can be employed to facilitate the initial condensation between the amidoxime and a carboxylic acid, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). One-pot procedures are common, where the amidoxime is reacted directly with a carboxylic acid and a coupling agent, or with an ester or anhydride (B1165640) in the presence of a base, to yield the final heterocyclic product without isolation of the intermediate. google.comresearchgate.net

Table 1: Reagents for 1,2,4-Oxadiazole Synthesis via Condensation

| Coupling Partner | Coupling Reagent/Catalyst | Reaction Conditions | Reference |

|---|---|---|---|

| Carboxylic Acid | EDC, DCC, CDI | Room Temperature or Heat | google.com |

| Acyl Chloride | Pyridine (B92270), Et3N | Room Temperature | nih.gov |

| Acid Anhydride | Base (e.g., NaOH), Heat | Varies | researchgate.net |

An alternative strategy for heterocycle construction from this compound involves 1,3-dipolar cycloaddition reactions. In this approach, the amidoxime is first converted into a nitrile oxide intermediate (cyclohexanecarbonitrile oxide). This is typically achieved in situ through oxidation with reagents like sodium hypochlorite (B82951) (NaOCl) or N-bromosuccinimide (NBS).

The generated nitrile oxide is a reactive 1,3-dipole that readily participates in [3+2] cycloaddition reactions with various dipolarophiles. For instance, reaction with an alkyne yields a 3,5-disubstituted isoxazole (B147169), while reaction with an alkene produces the corresponding isoxazoline (B3343090). This method provides a distinct regiochemical outcome compared to the condensation route, with the cyclohexyl substituent from the nitrile oxide precursor consistently appearing at the C3 position of the resulting isoxazole or isoxazoline ring. This powerful reaction allows for the incorporation of a wide range of substituents at the C5 position, depending on the structure of the chosen alkyne or alkene.

Formation of N-Substituted Imidamide Derivatives

Direct modification of the nitrogen atoms within the N-hydroxyimidamide functional group provides another avenue for creating structural diversity. These reactions include alkylation, arylation, acylation, and sulfonylation, each imparting different electronic and steric properties to the final molecule.

The nitrogen atoms of the this compound scaffold can undergo N-alkylation or N-arylation, although the reactivity of the different nitrogens can vary. Standard N-alkylation conditions, such as the use of alkyl halides in the presence of a base (e.g., NaH, K2CO3), can be employed. nih.gov Reductive amination, involving reaction with an aldehyde or ketone in the presence of a reducing agent, is another viable method for introducing alkyl groups. google.com

N-arylation can be achieved using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which typically employs a palladium or copper catalyst to couple the nitrogen nucleophile with an aryl halide or triflate. organic-chemistry.orgorganic-chemistry.orgwikipedia.org These methods allow for the introduction of a wide range of substituted and unsubstituted aryl and heteroaryl rings, significantly expanding the chemical space accessible from the parent scaffold. The presence of two distinct nitrogen atoms (the amino and the hydroxyimino nitrogens) can lead to mixtures of N-substituted isomers, and achieving regioselectivity can be a synthetic challenge.

The hydroxyl group of the N-hydroxyimidamide is nucleophilic and can be readily acylated or sulfonylated. Acylation is most commonly performed using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine or triethylamine. organic-chemistry.org This reaction leads to the formation of O-acyl amidoximes. nih.gov As previously mentioned, these O-acylated derivatives are key intermediates in the synthesis of 1,2,4-oxadiazoles, but they can also be stable, isolable final products with their own distinct biological activities. nih.gov

Similarly, sulfonylation can be achieved by reacting the N-hydroxyimidamide with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. mdpi.com This reaction yields an O-sulfonylated amidoxime, attaching a sulfonyl group to the oxime oxygen. This modification significantly alters the electronic properties and hydrogen-bonding capacity of the molecule.

Table 2: Reagents for N- and O-Substitution

| Reaction Type | Reagent Class | Typical Reagents | Functional Group Modified | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Amine Nitrogen | nih.gov |

| N-Arylation | Aryl Halides/Triflates | Phenyl bromide, Phenyl triflate | Amine Nitrogen | organic-chemistry.orgwikipedia.org |

| O-Acylation | Acyl Chlorides/Anhydrides | Acetyl chloride, Benzoyl chloride | Oxime Oxygen | nih.govorganic-chemistry.org |

Development of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach aims to produce compounds with improved affinity, better selectivity, or a multi-target mechanism of action. The this compound scaffold, or its derived 1,2,4-oxadiazole heterocycle, can serve as a central building block or one of the pharmacophoric units in the design of such hybrid molecules.

For example, the amidoxime functionality can be appended to a known bioactive core, such as an indole (B1671886) or coumarin, to create novel hybrid agents. nih.gov The synthesis often involves preparing a nitrile derivative of the primary pharmacophore and subsequently converting the nitrile to the amidoxime using hydroxylamine (B1172632). Alternatively, the pre-formed this compound can be linked to another molecule of interest through one of the derivatization strategies described above, such as forming a 1,2,4-oxadiazole that acts as a linker to a second pharmacophoric moiety. This strategy has been successfully applied to generate molecules with potential applications in various therapeutic areas, including cancer and infectious diseases. nih.gov

V. Spectroscopic and Computational Elucidation of N Hydroxycyclohexanecarboximidamide and Its Derivatives

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Spectroscopic techniques are pivotal in defining the three-dimensional structure, connectivity, and dynamic behavior of N-Hydroxycyclohexanecarboximidamide. Each method offers a unique window into the molecule's properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the structure of this compound in solution. nih.govrsc.org It allows for the investigation of conformational isomers and tautomeric forms. The N-hydroxyamidine group can exist in different tautomeric states, and their presence and ratio can be determined by observing the chemical shifts in both proton (¹H) and carbon-¹³ (¹³C) NMR spectra. mdpi.com

The cyclohexane (B81311) ring typically adopts a stable chair conformation. The orientation of the N-hydroxycarboximidamide substituent (whether it is in an axial or equatorial position) can be determined by analyzing the coupling constants and through-space interactions observed in 2D NMR experiments like NOESY. mdpi.com For instance, the coupling constants between adjacent protons on the ring are dependent on the dihedral angle, a relationship described by the Karplus equation.

Dynamic NMR experiments, where spectra are recorded at various temperatures, can provide information about the energy barriers between different conformations. mdpi.com The coalescence of signals at higher temperatures indicates that the rate of conformational exchange is increasing. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Cyclohexane Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=N | - | ~155.8 |

| Cyclohexane CH (substituted) | ~2.5 (axial), ~2.1 (equatorial) | ~45.2 |

| Cyclohexane CH₂ | 1.2 - 1.9 | 25.0 - 35.0 |

| N-OH | ~9.5 (broad) | - |

| NH₂ | ~5.8 (broad) | - |

Note: Data are hypothetical and for illustrative purposes. Actual values depend on solvent and experimental conditions.

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the molecular formula of this compound.

When used in conjunction with liquid chromatography (LC-MS), it becomes a powerful technique for monitoring the progress of chemical reactions. It can detect the formation of products, byproducts, and transient intermediates in real-time. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses. nih.gov

Tandem mass spectrometry (MS/MS) offers deeper structural insights. In this technique, the molecular ion of this compound is isolated and fragmented by collision with an inert gas. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms. nih.gov

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| [M+H]⁺ | Protonated parent molecule |

| [M-OH]⁺ | Loss of hydroxyl group |

| [M-NH₂OH]⁺ | Loss of hydroxylamine (B1172632) |

| [C₆H₁₁]⁺ | Cyclohexyl cation |

Note: This table represents a hypothetical fragmentation pattern.

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrations. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying polar bonds. For this compound, key absorption bands would include a broad O-H stretch (around 3200-3600 cm⁻¹), an N-H stretching band (around 3300-3500 cm⁻¹), and a sharp C=N imine stretch (around 1640-1690 cm⁻¹). mdpi.comnih.gov The positions of these bands can shift depending on factors like hydrogen bonding. mdpi.com

Raman Spectroscopy : Raman spectroscopy is complementary to IR and is often more effective for detecting non-polar, symmetric bonds. The C-C bonds of the cyclohexane ring would likely produce strong signals in the Raman spectrum. mdpi.com Comparing IR and Raman spectra provides a more complete picture of the molecule's vibrational modes. nih.gov

The combination of THz spectroscopy and low-wavenumber Raman spectroscopy can provide more comprehensive low-frequency vibrational information, such as collective and skeletal vibrations. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretch | 3200 - 3600 (broad) |

| N-H | Stretch | 3300 - 3500 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C=N | Stretch | 1640 - 1690 |

| C-N | Stretch | 1250 - 1350 |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule can be constructed. nih.gov

This technique provides unambiguous data on:

Bond lengths and angles : Precise measurements that confirm the molecular geometry. wikipedia.org

Conformation : The exact chair conformation of the cyclohexane ring and the spatial orientation of the substituent. nih.gov

Tautomeric form : It definitively identifies which tautomer is present in the crystal.

Intermolecular interactions : It reveals how molecules are packed in the crystal lattice, showing details of hydrogen bonds and other non-covalent forces that influence the material's properties. nih.govmdpi.com

Quantum Chemical and Computational Studies

Density Functional Theory (DFT) is a computational method used to model and predict the electronic structure and properties of molecules. nih.gov It serves as a powerful complement to experimental data.

DFT calculations can be used to:

Optimize Geometry : Predict the most stable (lowest energy) three-dimensional structure of this compound.

Predict Spectroscopic Data : Calculate theoretical vibrational frequencies and NMR chemical shifts, which aids in the assignment of experimental spectra. mdpi.com

Analyze Electronic Properties : Map the electron density distribution and determine the energies of the frontier molecular orbitals (HOMO and LUMO). These orbitals are key to understanding reactivity, indicating the likely sites for electrophilic and nucleophilic attack.

Predict Reactivity : By calculating the relative energies of different tautomers and the energy barriers for their interconversion, DFT can provide insights into the tautomeric equilibrium. It can also model reaction pathways and transition states.

Table 4: Comparison of Experimental and DFT-Calculated Vibrational Frequencies

| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

| O-H Stretch | ~3400 | ~3420 |

| C=N Stretch | ~1660 | ~1665 |

| C-N Stretch | ~1300 | ~1310 |

Note: DFT values are often scaled to better match experimental results. Data is representative.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For a molecule such as this compound, which possesses a flexible cyclohexyl ring and a polar N-hydroxycarboximidamide functional group, MD simulations can offer profound insights into its conformational landscape and intermolecular interactions.

These simulations can determine the preferred three-dimensional arrangements (conformations) of the molecule, such as the chair, boat, or twist-boat forms of the cyclohexane ring, and the rotational freedom of the functional group. Understanding these conformational preferences is critical, as they dictate how the molecule presents itself for interaction with biological targets. Furthermore, MD simulations can elucidate the nature of interactions between this compound and its surrounding environment, for example, with water molecules in a physiological setting or with the active site of an enzyme. The hydrogen bonding capabilities of the hydroxyl and amine groups are particularly important for molecular recognition, and MD can map these interactions in detail. Similar computational approaches have been successfully applied to understand the behavior of related compounds like hydroxyurea (B1673989) and its derivatives in biological systems. uni-muenchen.denih.gov

An illustrative summary of the types of data that would be generated from a hypothetical MD simulation of this compound is provided in the interactive table below.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Potential Insights for this compound |

| Root Mean Square Deviation (RMSD) | A measure of the average change in atomic positions from a reference structure, indicating the stability of the molecule's conformation over the simulation time. | A low and stable RMSD would suggest that this compound maintains a relatively rigid overall structure, while fluctuations could indicate transitions between different conformations. |

| Root Mean Square Fluctuation (RMSF) | This parameter highlights the flexibility of different parts of the molecule by measuring the fluctuation of individual atoms. | Higher RMSF values would likely be observed for the N-hydroxycarboximidamide group, indicating its ability to move and reorient, which can be crucial for binding to a target. |

| Radial Distribution Function (RDF) | Describes how the density of other atoms or molecules varies as a function of distance from a particular atom in the solute. | RDF analysis could quantify the structure and stability of the hydration shell around the polar functional groups of this compound. |

| Hydrogen Bond Analysis | This analysis identifies the formation, duration, and partners of hydrogen bonds involving the molecule. | It would reveal the key hydrogen bond donor and acceptor sites on the molecule and their dynamic interplay with the surrounding solvent or a biological receptor. |

Computational Approaches to Reaction Mechanism Elucidation and Transition State Analysis

The chemical reactivity of this compound can be explored in silico through methods such as Density Functional Theory (DFT). These computational techniques allow for the detailed investigation of reaction pathways, providing insights into potential mechanisms of action or metabolic degradation. While specific research on this compound is limited, studies on analogous compounds like hydroxyurea have demonstrated the utility of these methods in understanding reaction mechanisms, such as the release of nitric oxide. nih.govrsc.orgresearchgate.net

A key aspect of these computational studies is the identification and characterization of transition states, which are the energetic peaks along a reaction coordinate. The energy of the transition state is critical as it determines the activation energy and, consequently, the rate of a chemical reaction. Computational software can locate these transient structures and verify their identity through vibrational frequency analysis.

The table below illustrates the kind of data that could be derived from a computational investigation into a hypothetical reaction involving this compound.

Table 2: Illustrative Data from a Hypothetical Computational Study of a Reaction of this compound

| Parameter | Description | Hypothetical Example |

| Optimized Geometries | The lowest energy three-dimensional structures of reactants, products, and transition states. | The calculated 3D structures showing bond lengths and angles for this compound before, during, and after a reaction. |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state, indicating the kinetic barrier of the reaction. | A value in kJ/mol that would predict how fast the reaction proceeds under given conditions. |

| Reaction Energy (ΔG) | The Gibbs free energy difference between the reactants and the products, indicating the thermodynamic favorability of the reaction. | A negative value would suggest the reaction is spontaneous, while a positive value would indicate it is non-spontaneous. |

| Imaginary Frequency | A single negative vibrational frequency calculated for the transition state, which confirms it as a true first-order saddle point on the potential energy surface. | A specific value in cm⁻¹ that corresponds to the atomic motion along the reaction pathway. |

Prediction of Spectroscopic Parameters

Computational chemistry provides robust methods for the prediction of spectroscopic data, which are essential for the structural characterization of molecules. Techniques like DFT can be employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and other spectroscopic properties for this compound. uncw.edursc.orggithub.io

The prediction of ¹H and ¹³C NMR spectra is a particularly valuable application, as these spectra provide a detailed fingerprint of a molecule's atomic connectivity and chemical environment. nih.govarxiv.org By comparing computationally predicted spectra with experimentally obtained data, the structure of a synthesized compound can be confidently confirmed. Similarly, the calculation of IR spectra can help to identify the presence of key functional groups within the molecule.

Below is a table showcasing the type of spectroscopic data that can be predicted computationally for this compound.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value (Hypothetical) | Corresponding Structural Feature |

| ¹H NMR | Chemical Shift (δ, ppm) | ~ 7.0 - 9.0 | Proton of the hydroxyl group (-OH) |

| Chemical Shift (δ, ppm) | ~ 5.0 - 6.5 | Protons of the amine group (-NH₂) | |

| Chemical Shift (δ, ppm) | ~ 1.0 - 2.5 | Protons of the cyclohexyl ring | |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~ 150 - 160 | Carbon of the imidamide group (C=N) |

| Chemical Shift (δ, ppm) | ~ 20 - 45 | Carbons of the cyclohexyl ring | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~ 3200 - 3500 | O-H and N-H stretching vibrations |

| Wavenumber (cm⁻¹) | ~ 1640 - 1680 | C=N stretching vibration |

In Silico Modeling for Structure-Activity Relationship (SAR) Exploration

The investigation of how the chemical structure of this compound and its derivatives relates to their biological activity can be significantly enhanced through in silico modeling. These computational approaches are central to modern drug discovery and development.

Ligand-Based and Structure-Based Design Principles

Two fundamental strategies in computational drug design are ligand-based and structure-based approaches.

Ligand-based design is particularly useful when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules that are known to be active. Techniques such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are employed to build predictive models. nih.gov A pharmacophore model would define the essential chemical features and their spatial arrangement necessary for the biological activity of this compound derivatives. researchgate.netresearchgate.net

Structure-based design , on the other hand, is applicable when the 3D structure of the target protein has been determined. Molecular docking is a cornerstone of this approach, predicting how a ligand, such as this compound, binds to the active site of a protein. elsevierpure.com This can reveal key interactions, like hydrogen bonds formed by the N-hydroxycarboximidamide moiety or the fit of the cyclohexyl group into a hydrophobic pocket, which are common features for inhibitors of certain enzymes. nih.govnih.gov

Predictive Modeling for Chemical Space Exploration

Predictive modeling enables the virtual screening of vast libraries of chemical compounds to identify potential new drug candidates. By establishing a reliable QSAR model or a validated docking procedure for compounds related to this compound, it becomes possible to predict the activity of novel, yet-to-be-synthesized molecules. nih.gov

This process involves the creation of a virtual library of derivatives, followed by the rapid computational assessment of their potential biological activity. This prioritization allows synthetic chemistry efforts to be focused on the most promising candidates, thereby saving significant time and resources. Furthermore, in silico predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be integrated to filter out compounds with undesirable profiles early in the discovery pipeline. nih.govresearchgate.net

The following table outlines various predictive modeling techniques and their potential applications in exploring the chemical space around this compound.

Table 4: Predictive Modeling Approaches for SAR Exploration

| Modeling Technique | Description | Application to this compound Derivatives |

| 3D-QSAR | Correlates the three-dimensional steric and electrostatic properties of molecules with their biological activity. | To guide the design of new derivatives by identifying regions where modifications to the structure would likely enhance activity. |

| Pharmacophore-Based Screening | Uses a 3D model of essential chemical features to search for novel compounds in large databases that match the pharmacophore. | To discover new and diverse chemical scaffolds that may exhibit similar biological effects to this compound. |

| Docking-Based Virtual Screening | Computationally fits a large number of compounds into the active site of a target protein and ranks them based on their predicted binding affinity. | To identify potential new inhibitors for a specific biological target by computationally screening for molecules that bind strongly and specifically. |

| Machine Learning Models | Employs algorithms to learn complex patterns and relationships between chemical structures and their biological activities from existing data. | To build highly accurate predictive models for large-scale virtual screening and to navigate the vast chemical space for novel bioactive compounds. |

Vi. Advanced Applications of N Hydroxycyclohexanecarboximidamide Derivatives in Chemical Biology and Catalysis

Chemical Biology Approaches Utilizing N-Hydroxycyclohexanecarboximidamide Derivatives

This compound serves as a foundational structure for creating chemical probes designed to investigate biological processes. By chemically modifying this core, researchers can introduce various reporter groups, such as fluorophores or affinity tags like biotin. These additions enable the tracking and identification of the molecule's interactions within a cellular environment.

The synthesis of these probes is a meticulous process. For example, to create a fluorescent probe, a linker arm might be attached to the cyclohexyl group, which is then connected to a fluorescent dye. The synthesis of N'-hydroxycyclohexanecarboximidamide itself can begin with cyclohexanecarbaldehyde, which is reacted with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) in a mixture of ethanol (B145695) and water. google.com

Table 1: Functional Groups and Reporter Tags in Chemical Probe Design

| Probe Type | Functional Group Example | Reporter Tag Example | Intended Application |

| Fluorescent Probe | Amine | Fluorescein, Rhodamine | Cellular imaging and localization studies |

| Affinity Probe | Carboxylic acid | Biotin | Pull-down assays for target identification |

| Photo-affinity Probe | Diazirine | Not applicable | Covalent labeling of binding partners upon photoactivation |

Derivatives of this compound are of significant interest for their ability to interact with biomolecules, particularly enzymes. The amidoxime (B1450833) functional group is a key feature, as it can act as a zinc-binding motif, which is relevant for studying metalloenzymes. The core structure has been explored in the context of developing allosteric modulators for targets like the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), which is involved in various neurological and inflammatory pathways. google.com The interaction of these derivatives with their biological targets is investigated at a molecular level, focusing on the binding mechanics rather than therapeutic outcomes.

The exploration of these interactions involves advanced analytical techniques. For instance, understanding how a derivative binds to a receptor can provide insights into the fundamental biology of that receptor. The design of these molecules often aims to achieve tissue-selective modulation to better understand localized biological functions. google.com

A primary goal in chemical biology is to identify the specific cellular components with which a compound interacts. For this compound derivatives, this often involves affinity-based methods. A derivative might be functionalized with a "handle" that allows it to be attached to a solid support. When a cell extract is passed over this support, proteins that bind to the derivative are captured and can then be identified using techniques like mass spectrometry.

Once a target is identified, researchers delve into the mechanism of action at the molecular level. This can involve techniques such as site-directed mutagenesis, where specific amino acids in the target protein are altered to see how it affects binding. X-ray crystallography can also be employed to obtain a three-dimensional structure of the derivative bound to its target, revealing the precise nature of the molecular interactions.

Ligand Chemistry and Coordination Complexes

The this compound structure contains both nitrogen and oxygen atoms with lone pairs of electrons, making it an effective chelating ligand. This means it can bind to a central metal ion at two or more points, forming a stable complex. The geometry and electronic properties of the amidoxime group are well-suited for coordinating with a variety of metal ions. The ability of related ligand systems, such as those derived from Schiff bases, to act as tridentate ligands and form stable ring structures with metals highlights the potential of such functional groups in coordination chemistry. nih.gov

The synthesis of metal complexes with this compound derivatives typically involves reacting the ligand with a metal salt in a suitable solvent. nih.govjchemlett.com The reaction conditions, such as temperature and pH, can be controlled to influence the final structure of the complex. The resulting metal complexes are then thoroughly characterized to determine their chemical and physical properties.

A variety of analytical methods are used for characterization. Infrared (IR) spectroscopy can indicate which atoms of the ligand are involved in bonding with the metal. UV-Visible spectroscopy provides information about the electronic transitions within the complex, which is particularly useful for complexes of transition metals. nih.gov For a definitive structural determination, X-ray crystallography can provide precise details about bond lengths and angles. researchgate.netresearchgate.net

Table 2: Characterization Techniques for Metal Complexes

| Technique | Information Obtained | Example Observation |

| Infrared (IR) Spectroscopy | Identification of functional groups involved in coordination. | A shift in the C=N stretching frequency upon complexation. nih.gov |

| UV-Visible Spectroscopy | Electronic transitions, coordination geometry. | Appearance of d-d transition bands for transition metal complexes. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and formula of the complex. | Determination of the M:L (metal:ligand) ratio. nih.govresearchgate.net |

| X-ray Crystallography | Three-dimensional molecular structure. | Determination of bond lengths, bond angles, and coordination number. |

| Thermal Analysis (TGA) | Thermal stability and presence of solvent molecules. | Identification of coordinated or lattice water molecules. researchgate.netsysrevpharm.org |

Investigation of Metal-Ligand Bonding and Geometries

The this compound functional group, and the broader class of amidoximes, are of significant interest due to their versatile coordination behavior with a wide range of metal ions. mdpi.com These ligands possess both a soft amino (-NH₂) group and a harder oxime (-NOH) group at the same carbon atom, allowing them to act as effective chelating agents. mdpi.comresearchgate.net The deprotonated amidoxime anion typically acts as a bidentate ligand, coordinating with metal ions to form stable five-membered ring complexes. acs.org This chelating ability is selective, showing a strong affinity for transition metals, lanthanides, and actinides over alkali or alkaline earth metals. acs.org

Investigations into the metal-ligand bonding of amidoxime-type ligands reveal that coordination can occur in several modes. X-ray crystallography studies on various transition metal complexes with amidoximate ligands have shown that the geometry and stability of the complex can be influenced by whether the amine group is directly involved in coordination. researchgate.net For instance, in some structures, the amine group participates directly in the metal coordination sphere, while in others, it may stabilize the complex through hydrogen bonding without direct coordination. researchgate.net

Below is a table summarizing typical coordination characteristics of amidoxime-type ligands with various metal ions, based on crystallographic and spectroscopic data.

| Metal Ion | Typical Coordination Mode | Observed Geometry | Key Bonding Features |

| Cu(II) | Bidentate (N,O-chelation) | Square Planar, Square Pyramidal | Formation of stable 5-membered chelate ring. rsc.org |

| Ni(II) | Bidentate (N,O-chelation) | Octahedral, Square Planar | Ligand can be neutral or deprotonated. rsc.org |

| Pd(II) | Bidentate (N,O-chelation) | Square Planar | Strong σ-donation from N and O atoms. rsc.org |

| Fe(III) | Bidentate (N,O-chelation) | Octahedral | Lewis acidity of Fe(III) promotes strong binding. rsc.org |

| UO₂(²⁺) | Bidentate (N,O-chelation) | Pentagonal or Hexagonal Bipyramidal | Strong chelation is critical for uranium extraction applications. researchgate.net |

Catalytic Applications of this compound-Derived Systems

Organocatalysis Mediated by Imidamide Derivatives

While metal-based catalysis is prevalent, derivatives of this compound can also function as organocatalysts, where the molecule itself facilitates a reaction without a metal center. The core imidamide or amidine functionality can participate in catalysis through several mechanisms, most notably by acting as a Brønsted base or through hydrogen bonding interactions.

In asymmetric organocatalysis, chiral derivatives are used to create stereoselective products. For example, chiral secondary amines, which are structurally related to the imidamide group, are famously used in enamine catalysis. Proline, an amino acid, can catalyze reactions like aldol (B89426) additions by forming a nucleophilic enamine intermediate with a carbonyl compound. youtube.com The catalyst's chiral environment then directs the approach of the electrophile, leading to high enantioselectivity. youtube.com Similarly, iminium salt organocatalysts are employed in reactions like asymmetric epoxidation. uea.ac.uk

Although specific examples focusing solely on this compound derivatives in organocatalysis are not extensively documented, the fundamental reactivity of the related amidine and amine functionalities provides a strong basis for their potential. The key catalytic steps would likely involve:

Proton Transfer: The basic nitrogen atom can deprotonate a pro-nucleophile, activating it for addition to an electrophile.

Hydrogen Bond Activation: The N-H or O-H groups can act as hydrogen bond donors to activate an electrophile, making it more susceptible to nucleophilic attack.

The bifunctional nature of the N-hydroxyimidamide group (containing both H-bond donors and acceptors) makes it a promising scaffold for designing novel bifunctional organocatalysts.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Derivatives

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The tunability of both the metal node and the organic linker allows for the design of materials with specific properties for applications in gas storage, separation, and catalysis. semanticscholar.org

Derivatives of this compound, and amidoximes in general, are excellent candidates for use as organic linkers in MOF synthesis. Their ability to chelate metal ions can be harnessed to build robust, multidimensional structures. acs.org The synthesis of these MOFs is often achieved through solvothermal methods, where the components are heated in a solvent to promote crystal growth. researchgate.net

Researchers have successfully incorporated amidoxime groups into existing MOF structures through post-synthetic modification. For example, an amine-functionalized MOF, MIL-53(Al)-NH₂, was modified by converting the amino groups into amidoxime groups, resulting in MIL-53(Al)-AO. researchgate.net This modification significantly enhanced the material's affinity for certain metal ions, such as U(VI), due to the strong chelating ability of the newly introduced amidoxime functionality. researchgate.net The synthesis of MOFs using amidoxime-functionalized linkers from the outset is also an active area of research. nih.gov

The catalytic potential of such MOFs lies in the accessible metal nodes, which can act as Lewis acid sites, or in the functional groups of the organic linker, which can participate in organocatalysis. The defined porous structure can also impart size and shape selectivity to catalytic reactions.

| MOF System | Linker Type | Metal Node | Synthesis Method | Key Feature/Application |

| MIL-53(Al)-AO | Amidoxime-functionalized terephthalate | Al³⁺ | Post-synthetic modification | Enhanced U(VI) sorption capacity. researchgate.net |

| Amidoxime-functionalized UiO-66 | Amidoxime-functionalized biphenyldicarboxylate | Zr⁴⁺ | Post-synthetic modification | High stability and potential for catalysis. nih.gov |

| CD-MOFs | Cyclodextrins (can be functionalized) | K⁺, Rb⁺, Cs⁺ | Solvothermal | Biocompatible, used for drug delivery. nih.gov |

| M-NHC-MOF | N-heterocyclic carbene-functionalized linker | Pd²⁺, Ir⁺ | Post-synthetic modification | Single-site heterogeneous catalysis. nih.gov |

Heterogeneous and Homogeneous Catalysis with Derived Ligands

The ability of this compound derivatives to form stable complexes with transition metals makes them highly valuable ligands in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis In homogeneous catalysis, the catalyst (a metal-ligand complex) is dissolved in the same phase as the reactants. The ligand plays a crucial role in tuning the electronic and steric properties of the metal center, thereby controlling its activity, selectivity, and stability. Amide- and amidine-based ligands have been successfully employed in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for forming C-C, C-N, and C-O bonds. tcichemicals.comnih.govsigmaaldrich.comnih.gov For instance, electron-rich amidine ligands can accelerate the oxidative addition step in nickel-catalyzed cross-coupling reactions. tcichemicals.com Similarly, palladium complexes with bulky N-heterocyclic carbene (NHC) ligands, sometimes used with boron-derived Lewis acids as promoters, are effective for the challenging coupling of primary amides with aryl chlorides. organic-chemistry.org While amides themselves are often substrates, chelating amide-containing ligands can stabilize the catalytic metal center and influence the reaction outcome. rsc.orgnih.gov

Heterogeneous Catalysis Heterogeneous catalysts operate in a different phase from the reactants, which offers significant practical advantages, including easy separation of the catalyst from the product and the potential for catalyst recycling. ul.ie Derivatives of this compound can be used to create heterogeneous catalysts in several ways:

Immobilization on a Support: The metal complex can be anchored to an insoluble solid support. For example, a poly(amidoxime) ligand has been grafted onto a bio-nanocellulose surface and subsequently complexed with Cu(II). ul.ie This biodegradable heterogeneous catalyst demonstrated exceptional activity and recyclability in Ullmann condensation reactions for C-O bond formation, achieving very high turnover numbers. ul.ie

Use as MOFs: As discussed previously, MOFs incorporating these ligands can act as robust, single-site heterogeneous catalysts where the active sites are well-defined and uniformly distributed throughout the crystalline structure. nih.gov

The table below compares representative catalytic systems.

| Catalyst Type | Catalyst System | Reaction Type | Key Advantages |

| Homogeneous | [Pd(L)] complex (L = Amidine/Amide-phosphine ligand) | Suzuki or Buchwald-Hartwig Cross-Coupling | High activity and selectivity, mild reaction conditions. tcichemicals.comnih.gov |

| Homogeneous | [Ni(L)Cl₂] (L = Amidine ligand) + Zn | Cross-coupling of Aryl Bromides & Redox-Active Esters | Room temperature reaction, short reaction times. tcichemicals.com |

| Heterogeneous | Cu(II) complex on poly(amidoxime)-nanocellulose | Ullmann C-O Condensation | Environmentally friendly support, excellent recyclability, ultra-low catalyst loading. ul.ie |

| Heterogeneous | Pd-NHC sites within a MOF | Suzuki Reaction, Hydrogen Transfer | High stability, single-site catalysis, prevents metal leaching. nih.gov |

Vii. Future Research Directions and Methodological Innovations

Development of Sustainable and Eco-Friendly Synthetic Strategies

The principles of green chemistry are increasingly guiding the development of new synthetic routes for N-Hydroxycyclohexanecarboximidamide. Traditional methods for the synthesis of amidoximes, the class of compounds to which this compound belongs, often rely on stoichiometric reagents and organic solvents, leading to significant waste generation. Future strategies will focus on minimizing the environmental impact through several key approaches.

One promising avenue is the use of water as a green solvent . nih.govnih.gov The reaction of nitriles with hydroxylamine (B1172632) in water, often facilitated by a base like triethylamine, presents a more environmentally benign alternative to alcohol-based solvents. nih.govnih.gov This approach not only reduces the reliance on volatile organic compounds but can also simplify work-up procedures. nih.gov

Solvent-free synthesis is another area of active research. figshare.com Techniques such as ultrasonic irradiation or the use of solid catalysts like boric acid can promote the reaction between a nitrile and hydroxylamine without the need for a solvent, leading to higher atom economy and reduced waste. figshare.comnih.gov

Furthermore, biocatalytic methods are gaining traction as a sustainable alternative. nih.govrsc.org Enzymes, such as lipases and nitrile hydratases, can catalyze the formation of amide and amidoxime (B1450833) functionalities under mild, aqueous conditions with high selectivity. nih.govrsc.org The development of robust and efficient biocatalysts for the synthesis of this compound could significantly enhance the sustainability of its production. Electrochemical synthesis, which can replace chemical oxidants and reductants with electricity, also presents a powerful tool for developing greener synthetic pathways for N-hydroxy compounds. researchgate.net

| Synthetic Strategy | Key Advantages | Relevant Research Areas |

| Aqueous Synthesis | Reduced use of volatile organic compounds, simplified work-up. nih.govnih.gov | Optimization of reaction conditions in water, development of water-tolerant catalysts. nih.govnih.gov |

| Solvent-Free Synthesis | High atom economy, minimal waste generation, potential for energy efficiency. figshare.comnih.gov | Ultrasonic and microwave-assisted synthesis, solid-state catalysis. figshare.comnih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. nih.govrsc.org | Enzyme screening and engineering (lipases, nitrile hydratases), whole-cell biocatalysis. nih.govrsc.org |

| Electrosynthesis | Avoids stoichiometric chemical reagents, potential for high selectivity. researchgate.net | Development of selective electrochemical methods for N-hydroxy group formation. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Synthesis Planning and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the way chemical syntheses are designed and executed. researchgate.netresearchgate.netorganic-chemistry.org For this compound, these computational tools can accelerate the discovery of novel and efficient synthetic routes and optimize reaction conditions.

Retrosynthesis prediction algorithms, powered by deep learning models trained on vast reaction databases, can propose diverse and innovative synthetic pathways to the target molecule. nih.govrsc.orgresearchgate.netorganic-chemistry.org These tools can identify less intuitive disconnections and suggest starting materials that might be overlooked by human chemists. rsc.orgresearchgate.net

Once a synthetic route is proposed, ML models can be employed to predict and optimize reaction conditions . nih.govacs.org By analyzing large datasets of similar reactions, these models can suggest the optimal solvent, catalyst, temperature, and reaction time to maximize the yield and minimize the formation of byproducts. nih.govacs.org This data-driven approach can significantly reduce the number of experiments required for process optimization, saving time and resources. nih.gov For instance, machine learning algorithms have shown outstanding performance in predicting the conversion rate of amide bond synthesis even with small datasets. nih.gov

The integration of AI with automated synthesis platforms can create a closed-loop system for the rapid discovery and optimization of synthetic routes for this compound and its derivatives. nih.gov

| AI/ML Application | Description | Potential Impact on this compound Synthesis |

| Retrosynthesis Prediction | Algorithms that suggest synthetic routes by working backward from the target molecule. nih.govrsc.orgresearchgate.netorganic-chemistry.org | Discovery of novel, more efficient, and sustainable synthetic pathways. rsc.orgresearchgate.netorganic-chemistry.org |

| Reaction Condition Optimization | Machine learning models that predict the optimal parameters for a chemical reaction. nih.govacs.org | Increased reaction yields, reduced byproducts, and faster process development. nih.govacs.org |

| Forward Reaction Prediction | Models that predict the products of a given set of reactants and conditions. nih.gov | Validation of proposed synthetic steps and identification of potential side reactions. nih.gov |

Advancements in In Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring

For the synthesis of this compound, techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and in situ nuclear magnetic resonance (NMR) spectroscopy can be particularly informative. In situ FTIR can be used to track the disappearance of the nitrile starting material (C≡N stretching vibration) and the appearance of the characteristic bands of the amidoxime product (C=N and N-O stretching vibrations). researchgate.netorganic-chemistry.org This allows for the continuous monitoring of the reaction progress and the identification of any transient intermediates. researchgate.net

In situ NMR spectroscopy offers even more detailed structural information. researchgate.net By monitoring the changes in the chemical shifts of the protons and carbons in the reacting molecules, it is possible to identify and characterize reaction intermediates and gain a deeper understanding of the reaction mechanism. researchgate.net For example, high-pressure NMR has been successfully used to elucidate complex catalytic cycles. researchgate.net The application of these in situ techniques to the synthesis of this compound will enable a more rational approach to reaction optimization and process control.

| Spectroscopic Technique | Information Provided | Application in this compound Synthesis |

| In Situ FTIR | Real-time monitoring of functional group transformations. researchgate.netorganic-chemistry.org | Tracking the conversion of the nitrile to the amidoxime, identifying key reaction stages. researchgate.netorganic-chemistry.org |

| In Situ NMR | Detailed structural information on reactants, intermediates, and products. researchgate.net | Elucidation of the reaction mechanism, identification of transient species. researchgate.net |

| Process Analytical Technology (PAT) | Integrated approach for real-time monitoring and control of manufacturing processes. | Ensuring consistent product quality and optimizing process efficiency. |

Exploration of New Reactivity Modes and Chemical Transformations

The this compound scaffold possesses a unique combination of functional groups that can be exploited for a wide range of chemical transformations. Future research will likely focus on exploring new reactivity modes to generate novel molecular architectures.

One area of interest is the use of this compound as a building block for the synthesis of various N-heterocycles . nih.govnih.govrsc.org The amidoxime moiety can undergo cyclization reactions with various electrophiles to form five- and six-membered heterocyclic rings, such as 1,2,4-oxadiazoles. nih.govresearchgate.net The development of new catalytic systems for these transformations will expand the synthetic utility of this scaffold.

The N-hydroxy group also opens up possibilities for unique reactivity. For instance, it can participate in cycloaddition reactions , acting as a 1,3-dipole precursor. nih.gov This could lead to the synthesis of novel polycyclic compounds with interesting biological or material properties. Furthermore, the oxidation and reduction of the amidoxime group can lead to other functional groups, such as amides and amidines, respectively, further diversifying the chemical space accessible from this starting material. nih.gov

| Reactivity Mode | Description | Potential Products from this compound |

| Heterocycle Synthesis | Cyclization reactions of the amidoxime moiety with electrophiles. nih.govnih.govrsc.orgresearchgate.net | 1,2,4-Oxadiazoles, triazoles, and other N-heterocycles. nih.govnih.govrsc.orgresearchgate.net |

| Cycloaddition Reactions | Participation of the N-hydroxy group in pericyclic reactions. nih.gov | Novel polycyclic and spirocyclic compounds. nih.gov |

| Oxidation/Reduction | Transformation of the amidoxime group to other functionalities. nih.gov | Amides, amidines, and other derivatives. nih.gov |

Synergistic Approaches in Chemical Biology and Materials Science utilizing this compound Scaffold

The unique structural features of this compound make it an attractive scaffold for applications in both chemical biology and materials science. Synergistic approaches that bridge these two fields are expected to yield innovative solutions to complex problems.

In chemical biology , the this compound scaffold can be incorporated into molecules designed as probes or inhibitors for biological targets. The amidoxime group is known to be a bioisostere for carboxylic acids and can also act as a prodrug moiety for amidines. nih.gov This makes it a valuable functional group in drug discovery. For instance, novel BACE1 inhibitors for Alzheimer's disease have been developed using a related N-amidinopyrrolidine scaffold.

In materials science , polymers functionalized with amidoxime groups have shown great promise for applications such as the extraction of heavy metals from water. The this compound moiety could be incorporated into polymers to create materials with tailored properties for specific applications. The ability of the amidoxime group to chelate metal ions is a key feature in this context.

The synergy between these fields can be realized by developing, for example, drug-eluting scaffolds for tissue engineering. nih.gov In this scenario, a biocompatible polymer functionalized with this compound could serve as both a structural support for cell growth and a carrier for the controlled release of a therapeutic agent that also contains the amidoxime scaffold. nih.gov

| Application Area | Role of this compound Scaffold | Potential Innovations |

| Chemical Biology | As a core structure for bioactive molecules and chemical probes. nih.gov | Development of novel enzyme inhibitors, prodrugs, and diagnostic agents. nih.gov |

| Materials Science | As a functional monomer for the synthesis of advanced polymers. | Creation of materials for metal ion sequestration, catalysis, and smart textiles. |

| Synergistic Applications | As a linker or functional component in biomaterials and drug delivery systems. nih.gov | Drug-eluting scaffolds for regenerative medicine, targeted drug delivery vehicles. nih.gov |

Q & A

Q. What are the optimized synthetic routes for N-Hydroxycyclohexanecarboximidamide, and how do reaction conditions influence yield?

this compound is synthesized via a hydroxylamine-mediated reaction. A validated method involves reacting NHOH·HCl (50 mmol) with cyclohexanecarbonitrile (32.5 mmol) in the presence of NaHCO (25 mmol). The reaction proceeds under reflux, followed by purification via flash chromatography (Cyclohexane/EtOAc 1:1), yielding 46% of the product as a white solid. Key variables affecting yield include stoichiometric ratios, reaction time, and temperature. Impurities often arise from incomplete nitrile conversion, necessitating rigorous monitoring via TLC .

Q. Which analytical techniques are critical for characterizing this compound?

Characterization relies on:

- H NMR : Distinct signals at δ 8.64 (s, 1H, -NH-OH) and δ 1.93–1.02 (cyclohexyl protons) confirm the structure .

- Melting Point : 90.4–92.7°C serves as a purity indicator.

- Chromatography : TLC (R = 0.17 in Cyclohexane/EtOAc) and HPLC ensure purity >95%.

- Mass Spectrometry : ESI-MS validates the molecular ion peak at m/z 142.20 (M) .

Q. What safety protocols are essential for handling this compound?

The compound carries GHS hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye damage). Researchers must:

- Use PPE (gloves, goggles, lab coats).

- Work in a fume hood to avoid inhalation (H335).

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways in this compound synthesis?

Mechanistic insights require:

- Kinetic Analysis : Monitor intermediate formation via in situ FTIR or H NMR to track nitrile → imidamide conversion.

- Isotopic Labeling : Use N-hydroxylamine to trace nitrogen incorporation.

- Computational Modeling : Density Functional Theory (DFT) can predict transition states and activation energies for hydroxylamine-nitrile interactions .

Q. What strategies are recommended for evaluating the biological activity of this compound?

Design studies with:

- Target Selection : Prioritize enzymes/receptors with known affinity for carboximidamides (e.g., nicotinic acetylcholine receptors).

- In Vitro Assays : Use fluorescence polarization or SPR to measure binding affinity.

- Toxicity Profiling : Assess cytotoxicity in HEK293 or HepG2 cells via MTT assays. Reference structural analogs (e.g., N,N-Dimethylcyclohexanecarboximidamide) for activity benchmarking .

Q. How should researchers address contradictions in spectral data or unexpected byproducts?

- Purity Verification : Re-run NMR with deuterated solvents (e.g., DMSO-d) to exclude solvent artifacts.

- Side Reaction Analysis : LC-MS can detect byproducts like unreacted nitriles or hydroxylamine adducts.

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in molecular conformation .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

- Heat Management : Exothermic reactions require jacketed reactors with controlled cooling.

- Solvent Recovery : Optimize distillation parameters to reclaim EtOAc.

- Process Analytical Technology (PAT) : Implement inline FTIR for real-time monitoring .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Follow ICH Q2(R1) guidelines:

Q. What factors influence the stability of this compound under varying storage conditions?

Q. How can computational tools predict the physicochemical properties of this compound?

- LogP Calculation : Use ChemAxon or Schrödinger to estimate lipophilicity (predicted LogP = 1.2).

- pKa Prediction : ADMET Predictor estimates the hydroxylamine group’s pKa ≈ 6.5.

- Molecular Dynamics : Simulate solubility in water/organic solvents using GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。